molecular formula C9H12N2 B1314850 (S)-5,6,7,8-Tetrahydroquinolin-8-amine CAS No. 369656-57-5

(S)-5,6,7,8-Tetrahydroquinolin-8-amine

Cat. No. B1314850
M. Wt: 148.2 g/mol
InChI Key: JQGOUNFVDYUKMM-QMMMGPOBSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, the reaction conditions, and the yield of the product .


Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the mechanism of the reaction, the products formed, and the conditions required for the reaction .


Physical And Chemical Properties Analysis

This includes studying properties such as melting point, boiling point, solubility, stability, and reactivity of the compound .

Scientific Research Applications

Enzymatic Resolution and Catalysis

A study reported a spontaneous enzymatic dynamic kinetic resolution of 8-amino-5,6,7,8-tetrahydroquinoline, utilizing Candida antarctica Lipase B. This process facilitated the isolation of (R)-acetamide from the racemic mixture, demonstrating the compound's suitability for selective synthesis applications (Crawford, Skerlj, & Bridger, 2007).

Multicomponent Reactions for Compound Synthesis

Another research highlighted the synthesis and characterization of tetrahydro derivatives of quinazoline-2-amine via one-pot multicomponent reactions (MCRs). This approach simplifies the synthesis process for new organic molecules, indicating (S)-5,6,7,8-Tetrahydroquinolin-8-amine's potential as a precursor in the synthesis of complex organic compounds with potential antibacterial activity (Tugcu & Turhan, 2018).

Catalytic Applications in Organic Synthesis

Research on the interaction of 8-amino-5,6,7,8-tetrahydroquinoline with RuCl2(PPh3)3 highlighted the formation of ruthenium(II) chelates, facilitating the transfer hydrogenation of ketones. This demonstrates the compound's utility as a ligand in catalysis, leading to efficient hydrogenation reactions (Li et al., 2018).

Organic Synthesis Methodologies

A method for preparing amino-substituted tetrahydroquinolines through catalytic hydrogenation of acetamidoquinolines showcases (S)-5,6,7,8-Tetrahydroquinolin-8-amine's relevance in creating compounds that could serve as intermediates in pharmaceutical development (Skupinska, McEachern, Skerlj, & Bridger, 2002).

Novel Synthesis Approaches

The synthesis of N2-substituted 2-amino-4-aryl-tetrahydroquinoline-3-carbonitriles via a one-pot reaction in basic ionic liquid [bmim]OH reflects innovative approaches to synthesizing tetrahydroquinoline derivatives. Such methodologies underline the versatility of (S)-5,6,7,8-Tetrahydroquinolin-8-amine in facilitating reactions under green chemistry principles (Wan et al., 2011).

Safety And Hazards

This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions to be taken while handling the compound .

Future Directions

This involves predicting or discussing potential future applications or studies involving the compound .

properties

IUPAC Name

(8S)-5,6,7,8-tetrahydroquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c10-8-5-1-3-7-4-2-6-11-9(7)8/h2,4,6,8H,1,3,5,10H2/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQGOUNFVDYUKMM-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C2=C(C1)C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40476144
Record name (8S)-5,6,7,8-Tetrahydroquinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40476144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-5,6,7,8-Tetrahydroquinolin-8-amine

CAS RN

369656-57-5
Record name (8S)-5,6,7,8-Tetrahydroquinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40476144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (8S)-5,6,7,8-tetrahydroquinolin-8-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of the azide (41.0 g, 0.256 mol) in methanol (250 mL) was added Pd/C (10%, 4.1 g) and the mixture was hydrogenated at 30 psi on a Parr shaker. The mixture was filtered through celite and the cake was washed with methanol. The combined filtrates were evaporated and the residual oil was distilled (Kugelrohr, bp 115–140° C. @ 0.2 Torr) to provide 26.8 g (71%) of 8-amino-5,6,7,8-tetrahydroquinoline (AMD7488) as a pale yellow oil. 1H NMR (MeOH-d4) δ 1.81–1.98 (m, 2H), 2.03–2.15 (m, 1H), 2.38–2.46 (m, 1H), 2.88–2.92 (m, 2H), 4.41 (dd, 1H, J=9.3, 6.3 Hz), 7.30 (dd, 1H, J=7.5, 4.5 Hz), 7.62 (d, 1H, J=7.5 Hz), 8.47 (d, 1H, J=4.5 Hz); 13C NMR (MeOH-d4) δ 21.12, 28.72, 28.89, 52.28, 124.86, 134.35, 138.96, 148.49, 152.57. ES-MS m/z 149 (M+H).
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4.1 g
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-5,6,7,8-Tetrahydroquinolin-8-amine
Reactant of Route 2
(S)-5,6,7,8-Tetrahydroquinolin-8-amine
Reactant of Route 3
(S)-5,6,7,8-Tetrahydroquinolin-8-amine
Reactant of Route 4
(S)-5,6,7,8-Tetrahydroquinolin-8-amine
Reactant of Route 5
(S)-5,6,7,8-Tetrahydroquinolin-8-amine
Reactant of Route 6
(S)-5,6,7,8-Tetrahydroquinolin-8-amine

Citations

For This Compound
8
Citations
G Facchetti, MS Christodoulou, LB Mendoza… - Molecules, 2020 - mdpi.com
The synthesis of a small library of 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline derivatives is presented. All the compounds were tested for their antiproliferative activity in non-…
Number of citations: 3 www.mdpi.com
RJ Wilson, E Jecs, EJ Miller, HH Nguyen… - ACS Medicinal …, 2018 - ACS Publications
CXCR4 is the most common chemokine receptor expressed on the surface of many cancer cell types. In comparison to normal cells, cancer cells overexpress CXCR4, which correlates …
Number of citations: 16 pubs.acs.org
G Facchetti, N Ferri, MG Lupo… - European Journal of …, 2019 - Wiley Online Library
Among the heterocyclic compounds, 8‐aminoquinoline and its derivatives have become important candidates for the preparation of new antiproliferative metallo‐drugs. Here, we …
E Jecs, YA Tahirovic, RJ Wilson, EJ Miller… - Journal of Medicinal …, 2022 - ACS Publications
Our first-generation CXCR4 antagonist TIQ15 was rationally modified to improve drug-like properties. Introducing a nitrogen atom into the aromatic portion of the tetrahydroisoquinoline …
Number of citations: 2 pubs.acs.org
HH Nguyen, MB Kim, RJ Wilson, CJ Butch… - Journal of Medicinal …, 2018 - ACS Publications
CXCR4 is a G-protein-coupled receptor that interacts with its cognate ligand, CXCL12, to synchronize many physiological responses and pathological processes. Disruption of the …
Number of citations: 24 pubs.acs.org
VM Truax - 2014 - search.proquest.com
CXCR4 is a G-protein coupled receptor (GPCR) that binds to the chemokine, CXCL12 (SDF-1, stromal cell derived factor-1). The CXCR4/CXCL12 signaling axis plays an essential role …
Number of citations: 2 search.proquest.com
EJ Miller, E Jecs, VM Truax, BM Katzman… - Journal of Medicinal …, 2018 - ACS Publications
CXCR4 is a seven-transmembrane receptor expressed by hematopoietic stem cells and progeny, as well as by ≥48 different cancers types. CXCL12, the only chemokine ligand of …
Number of citations: 30 pubs.acs.org
AR Prosser - 2015 - search.proquest.com
Current HIV regimens require multiple antiviral drugs to arrest ongoing viral replication and restore immune function. These so-called “drug cocktails” work by utilizing several …
Number of citations: 3 search.proquest.com

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